Cas no 944648-74-2 ((4-(METHYLTHIO)THIOPHEN-3-YL)(PHENYL)METHANOL)

(4-(METHYLTHIO)THIOPHEN-3-YL)(PHENYL)METHANOL 化学的及び物理的性質
名前と識別子
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- (4-(METHYLTHIO)THIOPHEN-3-YL)(PHENYL)METHANOL
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- MDL: MFCD07775578
- インチ: 1S/C12H12OS2/c1-14-11-8-15-7-10(11)12(13)9-5-3-2-4-6-9/h2-8,12-13H,1H3
- InChIKey: ZKQPTVSDYVCEGB-UHFFFAOYSA-N
- ほほえんだ: C(C1C(SC)=CSC=1)(C1=CC=CC=C1)O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 15
- 回転可能化学結合数: 3
(4-(METHYLTHIO)THIOPHEN-3-YL)(PHENYL)METHANOL 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB429052-5 g |
4-Methylthiophenyl-(3-thienyl)methanol |
944648-74-2 | 5g |
€1373.40 | 2023-06-16 | ||
abcr | AB429052-5g |
4-Methylthiophenyl-(3-thienyl)methanol |
944648-74-2 | 5g |
€1373.40 | 2023-09-04 | ||
Crysdot LLC | CD11007037-10g |
(4-(Methylthio)thiophen-3-yl)(phenyl)methanol |
944648-74-2 | 97% | 10g |
$1882 | 2024-07-19 | |
Ambeed | A435408-1g |
(4-(Methylthio)thiophen-3-yl)(phenyl)methanol |
944648-74-2 | 97% | 1g |
$441.0 | 2024-04-16 | |
abcr | AB429052-1g |
4-Methylthiophenyl-(3-thienyl)methanol; . |
944648-74-2 | 1g |
€1621.70 | 2025-02-13 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD512100-1g |
(4-(Methylthio)thiophen-3-yl)(phenyl)methanol |
944648-74-2 | 97% | 1g |
¥3031.0 | 2024-04-17 | |
abcr | AB429052-1 g |
4-Methylthiophenyl-(3-thienyl)methanol |
944648-74-2 | 1g |
€594.40 | 2023-06-16 | ||
Crysdot LLC | CD11007037-25g |
(4-(Methylthio)thiophen-3-yl)(phenyl)methanol |
944648-74-2 | 97% | 25g |
$3393 | 2024-07-19 | |
Crysdot LLC | CD11007037-1g |
(4-(Methylthio)thiophen-3-yl)(phenyl)methanol |
944648-74-2 | 97% | 1g |
$437 | 2024-07-19 | |
Crysdot LLC | CD11007037-5g |
(4-(Methylthio)thiophen-3-yl)(phenyl)methanol |
944648-74-2 | 97% | 5g |
$1177 | 2024-07-19 |
(4-(METHYLTHIO)THIOPHEN-3-YL)(PHENYL)METHANOL 関連文献
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
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Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
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9. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
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Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
(4-(METHYLTHIO)THIOPHEN-3-YL)(PHENYL)METHANOLに関する追加情報
Professional Introduction to (4-(Methylthio)thiophen-3-yl)(phenyl)methanol (CAS No. 944648-74-2)
(4-(Methylthio)thiophen-3-yl)(phenyl)methanol, identified by its CAS number 944648-74-2, is a significant compound in the field of chemical and pharmaceutical research. This compound, featuring a unique structural arrangement of thiophene and phenyl rings, has garnered attention for its potential applications in various scientific domains, particularly in medicinal chemistry and drug development.
The molecular structure of (4-(Methylthio)thiophen-3-yl)(phenyl)methanol consists of a thiophene ring substituted with a methylthio group at the 4-position and connected to a phenyl ring via a methanol moiety. This configuration imparts distinct chemical properties that make it a valuable candidate for synthetic chemistry and pharmacological studies. The presence of both sulfur and oxygen atoms in its structure enhances its reactivity, making it a versatile intermediate in organic synthesis.
In recent years, there has been growing interest in thiophene derivatives due to their broad spectrum of biological activities. Studies have demonstrated that compounds containing the thiophene scaffold exhibit potential in inhibiting various enzymes and receptors, which are relevant to multiple diseases. Specifically, (4-(Methylthio)thiophen-3-yl)(phenyl)methanol has been explored for its possible role in modulating biological pathways associated with inflammation, cancer, and neurological disorders.
One of the most compelling aspects of (4-(Methylthio)thiophen-3-yl)(phenyl)methanol is its utility as a building block in the synthesis of more complex molecules. Researchers have leveraged its structural features to develop novel analogs with enhanced pharmacological properties. For instance, modifications at the thiophene ring or the phenyl group can lead to compounds with improved binding affinity and selectivity towards target proteins. This flexibility makes it an indispensable tool in medicinal chemistry.
The pharmaceutical industry has been particularly keen on exploring thiophene-based compounds due to their reported efficacy in treating chronic conditions. Preclinical studies have indicated that derivatives of thiophene can exhibit anti-inflammatory, anti-protozoal, and even anti-microbial properties. While (4-(Methylthio)thiophen-3-yl)(phenyl)methanol itself may not be directly used as a therapeutic agent, its role as a precursor in drug discovery is invaluable.
Advances in computational chemistry have further enhanced the understanding of how (4-(Methylthio)thiophen-3-yl)(phenyl)methanol interacts with biological targets. Molecular docking simulations and quantum mechanical calculations have provided insights into its binding mechanisms, helping researchers optimize its structure for better bioavailability and reduced toxicity. These computational approaches are becoming increasingly integral in the early stages of drug development, streamlining the process from discovery to optimization.
The synthesis of (4-(Methylthio)thiophen-3-yl)(phenyl)methanol involves multi-step organic reactions that require careful control of reaction conditions. The introduction of the methylthio group at the 4-position of the thiophene ring is a critical step, often achieved through thiolation reactions or metal-catalyzed cross-coupling processes. The subsequent connection to a phenyl ring via a methanol moiety typically involves etherification or esterification techniques. These synthetic strategies highlight the compound's complexity and the expertise required to produce it in high purity.
In conclusion, (4-(Methylthio)thiophen-3-yl)(phenyl)methanol (CAS No. 944648-74-2) represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features and reactivity make it a valuable intermediate for developing novel therapeutic agents. As scientific understanding progresses, the applications of this compound are expected to expand, further solidifying its importance in the chemical and biomedical fields.
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